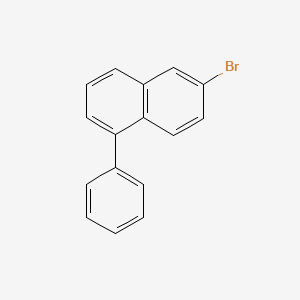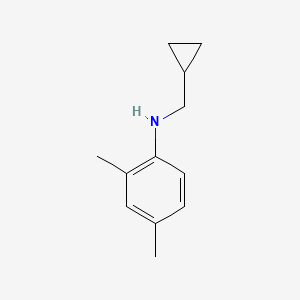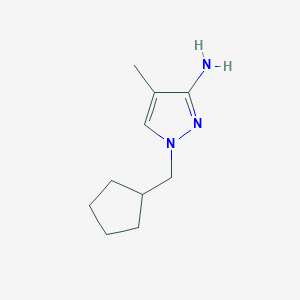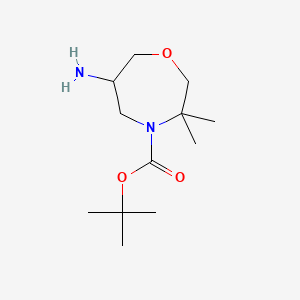
Tert-butyl6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate is a compound that has gained attention in recent years due to its diverse applications in scientific research and industry. It is characterized by its molecular formula C12H24N2O3 and a molecular weight of 244.3 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate with various reagents under controlled conditions. One common method involves the use of tert-butyl esters in flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Industrial Production Methods
Industrial production of this compound often employs large-scale flow microreactor systems to ensure high yield and purity. These systems allow for continuous production, which is more efficient and cost-effective compared to batch production methods .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazepane derivatives, while reduction reactions may produce amine derivatives .
Aplicaciones Científicas De Investigación
Tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate: Similar in structure but differs in the functional groups attached to the oxazepane ring.
tert-butyl 6-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,4-oxazepane-4-carboxylate: Contains additional silyl groups, which may affect its reactivity and applications.
Uniqueness
Tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H24N2O3 |
|---|---|
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-6-9(13)7-16-8-12(14,4)5/h9H,6-8,13H2,1-5H3 |
Clave InChI |
DJROAKSGAUCTDX-UHFFFAOYSA-N |
SMILES canónico |
CC1(COCC(CN1C(=O)OC(C)(C)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[[2-(2-Amino-5-pyrimidinyl)-7-methyl-4-(4-morpholinyl)-6-thieno[3,2-d]pyrimidinyl]methyl]-1-piperazinyl]-2-hydroxy-1-propanone](/img/structure/B13644504.png)
![[(1-Allyl-1h-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13644519.png)
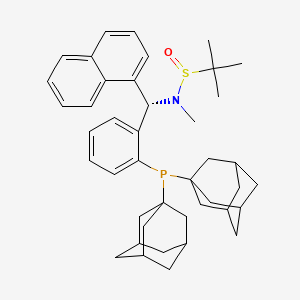
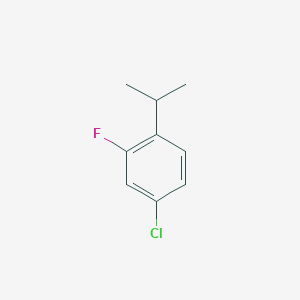
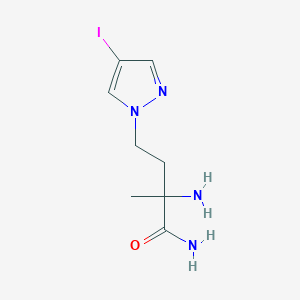
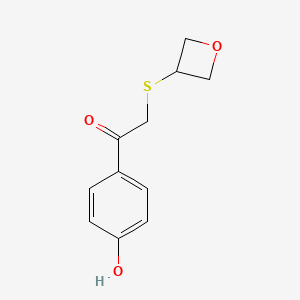
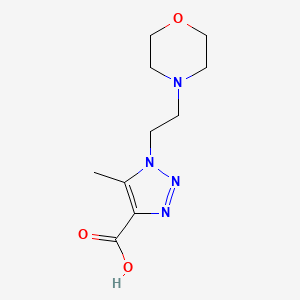
![2-[5,6-dimethoxy-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13644548.png)

![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride hydrate](/img/structure/B13644560.png)

